Ethyl 4-oxo-4H-chromene-2-carboxylate

Description

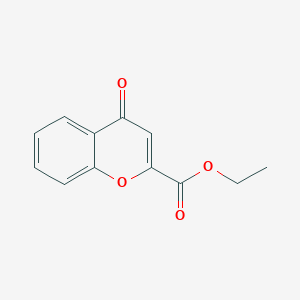

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVFJZNWXDFXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163687 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14736-31-3 | |

| Record name | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14736-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Ethyl 4 Oxo 4h Chromene 2 Carboxylate and Analogues

Established Synthetic Routes to the 4-oxo-4H-chromene-2-carboxylate Scaffold

Several reliable methods have been established for the synthesis of the chromone-2-carboxylate core, each offering distinct advantages in terms of starting materials, reaction conditions, and efficiency.

To enhance efficiency and align with green chemistry principles, one-pot cascade reactions have been developed for the synthesis of 4-oxo-4H-chromene-2-carboxylate derivatives. clockss.orgresearchgate.net An effective strategy involves the reaction of commercially available phenols with diethyl acetylenedicarboxylate under solvent-free conditions. clockss.org This method utilizes pyridine as a base for the initial Michael addition of the phenol (B47542) to the acetylene derivative, followed by the addition of polyphosphoric acid (PPA) which catalyzes an intramolecular Friedel-Crafts acylation to construct the chromone (B188151) ring. clockss.org The reaction proceeds at room temperature for the initial step and is then heated to 90°C for the cyclization, affording the desired products in good to high yields. clockss.orgresearchgate.net This protocol is advantageous due to its operational simplicity, short reaction times, and avoidance of metal catalysts and organic solvents. clockss.org

The proposed mechanism begins with a nucleophilic addition of the phenol to diethyl acetylenedicarboxylate, which can be isolated in high yield. clockss.org The subsequent intramolecular Friedel-Crafts reaction catalyzed by PPA leads to the final chromone product. clockss.org

Table 2: One-Pot Synthesis of Substituted Ethyl 4-oxo-4H-chromene-2-carboxylates

| Phenol Derivative | Catalysts | Conditions | Yield |

|---|---|---|---|

| Phenol | Pyridine, PPA | 1. RT, 10 min 2. 90°C | Good to High clockss.org |

| p-Cresol | Pyridine, PPA | 1. RT, 10 min 2. 90°C | 76% clockss.org |

| m-Cresol | Pyridine, PPA | 1. RT, 10 min 2. 90°C | 76% clockss.org |

An interesting and unconventional route leads to chromone-3-carboxylate derivatives, specifically flavone-3-carboxylates, through an alcohol-mediated reaction. researchgate.netorganic-chemistry.org This transformation starts with 4-hydroxycoumarins and β-nitroalkenes in an alcoholic medium. organic-chemistry.orgnih.gov The reaction proceeds through the in-situ formation of a Michael adduct. This intermediate then undergoes a rearrangement mediated by an alkoxide ion, which is generated from the alcohol solvent, leading to the 4-oxo-2-aryl-4H-chromene-3-carboxylate structure. researchgate.netorganic-chemistry.org The effectiveness of various alcohols and bases has been studied, with triethylamine being identified as a highly effective base. organic-chemistry.org The reaction yields are influenced by the electronic properties of the substituents, with electron-donating groups generally providing higher yields. organic-chemistry.org

The core of many synthetic strategies for the 4-oxo-4H-chromene-2-carboxylate scaffold relies on an intramolecular Claisen-type condensation followed by a cyclization step. iucr.orgscispace.com This pathway is a foundational method for constructing the chromone ring system from 2'-hydroxyacetophenone derivatives. scispace.com The process is initiated by reacting the acetophenone (B1666503) with an oxalate derivative, such as diethyl oxalate, in the presence of a base like sodium ethoxide. iucr.org This step forms a key 1,3-diketone intermediate. Following the condensation, an acid-catalyzed cyclodehydration is performed. scispace.com This final step involves the nucleophilic attack of the phenolic hydroxyl group onto one of the ketone carbonyls, followed by the elimination of a water molecule to form the fused γ-pyrone ring characteristic of the chromone scaffold. iucr.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the production of chromone derivatives, offering significant advantages over conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of 4-oxo-4H-chromene-2-carboxylic acids, the direct precursors to their ethyl esters. nih.gov In a typical procedure, a hydroxyacetophenone is reacted with diethyl oxalate in a microwave vial. nih.gov The optimization of reaction parameters such as the base, solvent, temperature, and reaction time is crucial. Studies have shown that this method can dramatically reduce reaction times from hours to minutes and significantly improve yields. nih.govnih.gov For instance, the synthesis of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid was optimized to achieve an 87% yield. nih.gov The versatility of the microwave-assisted approach has been demonstrated by the successful synthesis of a variety of chromone-2-carboxylic acids with yields ranging from 54% to 93%. nih.gov The general benefits include faster heating, reduced side reactions, and efficient solubilization of reagents. dergipark.org.tr

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Advantages |

|---|---|---|---|

| Conventional Heating | Several hours | Lower to moderate | Standard laboratory setup |

Synthesis of Specific Ethyl 4-oxo-4H-chromene-2-carboxylate Derivatives

The general synthetic methodologies can be applied to produce a wide array of specifically substituted this compound derivatives.

Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate : This derivative is synthesized from 2-hydroxy-4-methoxyacetophenone and diethyl oxalate using sodium ethoxide. The reaction is followed by acidification with hydrochloric acid. The yield for this initial ester formation step is reported to be in the range of 70-80%. rsc.org

Ethyl 6-, 7-, and 8-methyl-4-oxo-4H-chromene-2-carboxylate : These compounds are prepared using the one-pot, solvent-free cascade reaction. The corresponding methyl-substituted phenol (p-cresol, m-cresol, or o-cresol) is reacted with diethyl acetylenedicarboxylate in the presence of pyridine and polyphosphoric acid. The reported isolated yields for these derivatives are 76% for the 6-methyl and 7-methyl isomers, and 73% for the 8-methyl isomer. clockss.org

Ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate

The synthesis of the 6-azido derivative serves as a gateway to further functionalization, often through nitrene-mediated reactions or click chemistry. The mechanism of the decomposition of ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate in the presence of polyphosphoric and acetic acids has been a subject of study. This decomposition is relevant to its use in synthesizing more complex heterocyclic systems, such as oxazolochromones. The reaction proceeds through the likely participation of an ethyl 6-(N-acetoxyacetamido)-4-oxo-4H-chromen-2-carboxylate intermediate, which is believed to rearrange intermolecularly before the final cyclization to the oxazolochromone product researchgate.net. The synthesis of the starting azide is typically achieved from the corresponding 6-amino derivative, which in turn can be prepared by reduction of a 6-nitro compound.

Table 1: Synthesis of Ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate Precursor

| Step | Precursor | Reagents/Conditions | Product |

| 1 | Ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate | Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) | Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate |

| 2 | Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate | Diazotization (NaNO₂, HCl), followed by Azide addition (NaN₃) | Ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate |

Ethyl 6-aryl/heteroaryl-4-oxo-4H-chromene-2-carboxylic ethyl ester

An efficient, two-step procedure has been developed for the synthesis of 6-aryl and 6-heteroaryl substituted chromone-2-carboxylates. This methodology is crucial for creating a library of compounds with diverse electronic and steric properties at the 6-position researchgate.net. The first step typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between a 6-halogenated chromone precursor and an appropriate aryl or heteroaryl boronic acid. The second step involves the formation of the chromone ring itself.

Another approach involves the reaction of 4-hydroxycoumarins with β-nitroalkenes in an alcohol medium. This transformation proceeds through the in situ formation of a Michael adduct, which then undergoes an alkoxide ion-mediated rearrangement to yield 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives.

Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

The synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is a well-established procedure. A common method involves the Claisen condensation of 2'-hydroxy-4'-methoxyacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide. The resulting intermediate undergoes acid-catalyzed cyclization to form the chromone ring. This reaction sequence provides good yields, typically in the range of 70-80% for the initial condensation and cyclization step researchgate.net.

Table 2: Research Findings for Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate Synthesis

| Starting Material | Reagents | Conditions | Product | Yield |

| 2'-Hydroxy-4'-methoxyacetophenone | 1. Diethyl oxalate, Sodium ethoxide2. Acid (e.g., HCl) | 1. Condensation2. Cyclization/Dehydration | Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate | 70-80% researchgate.net |

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

This key intermediate is often synthesized from resorcinol. One common approach is the condensation of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate in the presence of an acid catalyst. This is followed by cyclization and subsequent deacylation steps to afford the target molecule. Another route involves the selective demethylation of the corresponding 7-methoxy derivative using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Table 3: Research Findings for 6-Aryl Chromone Synthesis

| Target Compound | Step 1: Coupling | Step 2: Cyclization | Overall Yield |

| Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate | 4-bromo-2-hydroxyacetophenone + 4-methylphenylboronic acid (Suzuki Coupling) | Intramolecular Claisen condensation with diethyl oxalate | 50.7% mdpi.comnih.gov |

| Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate | 4-bromo-2-hydroxyacetophenone + 4-fluorophenylboronic acid (Suzuki Coupling) | Intramolecular Claisen condensation with diethyl oxalate | 55.9% mdpi.comnih.gov |

Ethyl 6-bromo-8-(4-((tert-butyldimethylsilyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylate

The synthesis of this complex, multi-functionalized chromone derivative is not explicitly detailed in a single procedure but can be constructed from known precursors and standard transformations. A plausible synthetic route would commence with a precursor such as 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylic acid nih.gov or its corresponding ethyl ester.

The synthetic sequence would involve two key steps:

Esterification : If starting from the carboxylic acid, esterification to the ethyl ester would be performed using ethanol under acidic conditions (e.g., Fischer esterification) or via conversion to an acyl chloride followed by reaction with ethanol.

Amide Coupling : The 8-amino group of the resulting ester would then be acylated. This is achieved by reacting it with 4-((tert-butyldimethylsilyl)oxy)benzoic acid in the presence of a peptide coupling agent (e.g., DCC, EDC/HOBt) or by converting the silyl-protected benzoic acid to its acyl chloride (using, for example, oxalyl chloride or thionyl chloride) and then reacting it with the 8-aminochromone in the presence of a non-nucleophilic base like triethylamine or pyridine. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the phenolic hydroxyl, which is stable under these coupling conditions.

Green Chemistry Approaches in Chromone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromone derivatives to develop more environmentally benign and efficient methodologies. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, improving energy efficiency, and utilizing renewable resources. Key green strategies in chromone synthesis include microwave-assisted synthesis, the use of ionic liquids, solvent-free reaction conditions, and ultrasound assistance.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased product yields, and enhanced product purity. researchgate.net This technique has been successfully applied to the synthesis of various chromone derivatives, including chromone-2-carboxylic acids, which are precursors to this compound.

One notable application is the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid. nih.gov Researchers optimized the reaction by varying parameters such as the base, solvent, temperature, and reaction time. The optimized process resulted in a significantly improved yield of 87%. nih.gov This method proved versatile for producing a range of chromone-2-carboxylic acids with good yields (54–93%). nih.gov The significant reduction in reaction time compared to conventional heating methods highlights the efficiency of microwave assistance. researchgate.netnih.gov

Microwave heating has also been employed in the solvent-free synthesis of functionalized flavones (2-arylchromones) from the corresponding ethyl benzoyl acetates and phloroglucinol, achieving yields of 66–96% in just 2–12 minutes. ijrpc.com This rapid and direct route demonstrates the potential of microwave irradiation to create more sustainable chemical processes. ijrpc.comvnu.edu.vn

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 6-bromochromone-2-carboxylic acid | Microwave-Assisted | Not specified | 87 | nih.gov |

| Functionalized Flavones | Microwave-Assisted (Solvent-Free) | 2–12 min | 66–96 | ijrpc.com |

| 2H-Chromene derivatives | Microwave-Assisted | 8–10 min | Good yields | mdpi.com |

| 2H-Chromene derivatives | Conventional | 4–7 h | Good yields | mdpi.com |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation.

The synthesis of 2-amino-4H-chromene derivatives has been effectively carried out using ultrasound irradiation. nih.gov In one study, a magnetic nanoparticle-supported chitosan catalyst (Fe3O4-chitosan) was used for the one-pot condensation of aldehydes, malononitrile, and resorcinol. This method resulted in excellent yields and short reaction times under ultrasound irradiation, avoiding the use of harmful catalysts. nih.gov The catalyst could also be easily recovered and reused, adding to the green credentials of the process. nih.gov Another study reported the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using orange extract as a green catalyst under ultrasound irradiation, again achieving excellent yields in a shorter time compared to conventional refluxing. researchgate.net

| Derivative | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-amino-4H-chromenes | Fe3O4-chitosan nanoparticles | Ultrasound irradiation | Excellent | nih.gov |

| 2-amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles | Orange extract | Ultrasound irradiation (solvent-free) | 96 | researchgate.net |

| 2-amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles | Orange extract | Reflux (solvent-free) | 79 | researchgate.net |

Use of Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are often considered "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govresearchgate.net They can act as both the solvent and the catalyst in chemical reactions.

The synthesis of chromones via the palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes has been shown to be highly efficient in a phosphonium salt ionic liquid. acs.org This method affords various chromones in good to excellent yields under atmospheric carbon monoxide pressure and without the need for a phosphine ligand. acs.org Similarly, the ionic liquid [Et3NH][HSO4] has been used to promote the synthesis of novel chromone-pyrimidine coupled derivatives, acting as an efficient and reusable catalyst and solvent. nih.gov

Solvent-Free Synthesis

Conducting reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry as it eliminates solvent waste and simplifies product purification.

An efficient, eco-friendly method for synthesizing 3-hydroxy-2-styrylchromones has been developed using urea-hydrogen peroxide (UHP) under solvent-free grinding conditions. mdpi.com This approach avoids the use of organic solvents at any stage and prevents the formation of byproducts. mdpi.com Another example is the use of potassium bisulfate (KHSO4) as a recyclable catalyst for the solvent-free synthesis of 2-arylchromones (flavones). academie-sciences.fr Additionally, an efficient one-pot cascade reaction for synthesizing 4-oxo-4H-chromene-2-carboxylate derivatives from diethyl acetylenedicarboxylate and phenols has been developed under solvent-free conditions using pyridine and polyphosphoric acid. researchgate.net This metal-free protocol features short reaction times and convenient operation. researchgate.net

Iii. Mechanistic Investigations of Reactions Involving Ethyl 4 Oxo 4h Chromene 2 Carboxylate

Decomposition Mechanisms of Substituted Ethyl 4-oxo-4H-chromene-2-carboxylate

The stability and decomposition pathways of this compound derivatives are influenced by the nature and position of substituents on the chromone (B188151) ring. A notable example is the decomposition of ethyl 6-azido-4-oxo-4H-chromene-2-carboxylate, the mechanism of which has been studied in the presence of polyphosphoric and acetic acids. rsc.org Research into this reaction suggests the likely involvement of an intermediate, ethyl 6-(N-acetoxyacetamido)-4-oxo-4H-chromene-2-carboxylate. rsc.org Evidence indicates that this intermediate undergoes an intermolecular rearrangement before the final formation of an oxazolochromone structure. rsc.org This pathway highlights a complex series of steps involving substituent transformation and subsequent molecular rearrangement, which dictates the final decomposition products.

Reaction Mechanisms with Binucleophiles

The chromone core, particularly when activated by electron-withdrawing groups, is susceptible to reactions with nucleophilic reagents. The reactions of derivatives like ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophiles such as hydrazine (B178648), phenylhydrazine, and hydroxylamine have been shown to proceed under mild conditions, typically in ethanol at room temperature. researchgate.net These reactions lead to the formation of new heterocyclic systems, specifically pyrazole and isoxazole derivatives, with high yields ranging from 71% to 99%. researchgate.net

The mechanism often involves a nucleophilic attack followed by the opening of the pyran ring, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net The reaction is regioselective, with the binucleophile attacking the electrophilic sites in the chromone derivative, leading to the formation of stable, fused heterocyclic products. researchgate.net

Products from the Reaction of Substituted Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with Binucleophiles

| Binucleophile | Substituent (R) | Product Type | Yield (%) |

|---|---|---|---|

| Hydrazine | H | Pyrazole | 81 |

| Hydrazine | F | Pyrazole | 91 |

| Hydrazine | Cl | Pyrazole | 84 |

| Hydrazine | Br | Pyrazole | 99 |

| Hydroxylamine | H | Isoxazole | 84 |

| Hydroxylamine | Cl | Isoxazole | 71 |

| Phenylhydrazine | H | N-Phenylpyrazole | 86 |

| Phenylhydrazine | F | N-Phenylpyrazole | 99 |

Data sourced from a study on the reactions of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophilic agents. researchgate.net

Intramolecular Rearrangements

Intramolecular rearrangements are pivotal in the synthesis and transformation of chromone derivatives. One such transformation is the alcohol-mediated synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives from 4-hydroxycoumarins and β-nitroalkenes. organic-chemistry.org The proposed mechanism involves the in-situ formation of a Michael adduct, which then undergoes an alkoxide ion-mediated rearrangement to yield the final chromone product. organic-chemistry.org

Another documented rearrangement occurs during the decomposition of ethyl 6-azido-4-oxo-4H-chromene-2-carboxylate. rsc.org In this case, evidence points to an intermolecular rearrangement of the ethyl 6-(N-acetoxyacetamido)-4-oxo-4H-chromene-2-carboxylate intermediate prior to the cyclization that forms the oxazolochromone. rsc.org

Furthermore, the O-acylation of the enol form of related coumarin (B35378) systems represents another class of rearrangement. A simple protocol has been developed for the preparation of (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate, which exists as an O-acylated enol. mdpi.com This transformation confirms the regioselectivity for O-acylation, which is influenced by steric factors within the chromane ring. mdpi.com In the crystal structures of substituted ethyl 4-oxo-4H-chromene-2-carboxylates, it is observed that the carbonyl groups of the chromone and the carboxylate consistently adopt a trans-related conformation. nih.gov

Role of Catalysis in Synthesis and Transformations

Catalysis plays a crucial role in the efficient synthesis and transformation of this compound and its derivatives, offering environmentally friendly and high-yield protocols.

An efficient, metal-free, one-pot cascade reaction for synthesizing chromone derivatives from diethyl acetylenedicarboxylate and phenols has been developed. researchgate.netclockss.org This solvent-free method utilizes a dual catalytic system of pyridine and polyphosphoric acid, proceeding at room temperature and then 90°C to afford the target compounds in good to high yields. researchgate.netclockss.org

Organocatalysis has also been successfully applied. For instance, N-Heterocyclic Carbene (NHC) catalysts, derived from thiazolium salts, have been used to catalyze the intramolecular Stetter-type hydroacylation of salicylaldehyde-derived alkyne derivatives to produce a variety of chromone structures. researchgate.net

In another approach, lithium selenolates have been demonstrated as effective nucleophilic catalysts in the Rauhut–Currier cyclization of chalcone derivatives. acs.orgnih.gov This methodology facilitates the synthesis of both 2H- and 4H-chromenes, with the regioselectivity being dependent on the substituents attached to the carbonyl group. acs.org

Catalytic Systems in Chromone Synthesis and Transformation

| Catalyst Type | Specific Catalyst(s) | Reaction Type | Key Advantages |

|---|---|---|---|

| Dual Catalyst System | Pyridine and Polyphosphoric Acid (PPA) | One-pot cascade reaction | Solvent-free, metal-free, short reaction times. researchgate.netclockss.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Intramolecular Hydroacylation (Stetter-type) | Organocatalytic, efficient for assembling chromone core. researchgate.net |

| Nucleophilic Catalyst | Lithium Aryl Selenolates | Intramolecular Rauhut–Currier Reaction | Catalytic amount, regioselective synthesis of 2H/4H-chromenes. acs.orgnih.gov |

Vi. Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Position and Nature on Biological Activity

The functionalization of the chromone (B188151) nucleus allows for the creation of chemical diversity, which is essential for performing detailed structure-activity relationship studies. nih.gov Research has shown that even minor modifications to the substituents on the benzo-γ-pyrone skeleton can lead to significant changes in pharmacological properties. nih.govacs.org

The introduction of halogen atoms at specific positions on the chromone's aromatic ring is a common strategy to modulate biological activity. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of the molecule.

Position C6: SAR studies have revealed that halogen substitution at the C6 position can be particularly beneficial. For instance, the presence of a 6-fluoro substituent on the chromone nucleus has been shown to have a positive impact on the cytotoxic activity of certain chromone carboxamide derivatives. researchgate.net Similarly, the synthesis of 6-bromochromone-2-carboxylic acid and 6-chlorochromone-2-carboxylic acid highlights the focus on this position for modification. nih.govmdpi.com In related chroman-4-one structures, changing a 6-chloro substituent to a larger but less electronegative 6-bromo substituent was well tolerated, resulting in nearly identical inhibitory activity, which suggests that both steric and electronic factors are at play. acs.org

Ortho-Fluoro Effect on Synthesis: In the context of synthetic methodology, an ortho-fluoro substituent on the starting acetophenone (B1666503) is critical for achieving regioselective SNAr-type cyclization to form the chromone-2-carboxylate scaffold, a role not fulfilled by ortho-chloro or bromo analogs. organic-chemistry.org While this is a synthetic consideration, it underscores the unique electronic influence of fluorine that can be exploited in designing new derivatives.

The table below summarizes the observed effects of halogenation on the activity of chromone derivatives.

| Position | Halogen | Observed Effect on Biological Activity |

| C6 | Fluorine | Positive impact on cytotoxic activity. researchgate.net |

| C6 | Chlorine | Serves as a key modification point; tolerated in related structures. acs.orgmdpi.com |

| C6 | Bromine | Tolerated substitution with activity similar to chlorine in related structures. nih.govacs.org |

Alkyl groups, varying in size, length, and branching, are frequently introduced to fine-tune the pharmacological profile of lead compounds. omicsonline.org They primarily influence properties like lipophilicity, which affects the ability to cross biological membranes, and can also impact binding affinity through steric interactions. omicsonline.orgnih.gov

On the Chromone Core: The replacement of parts of the chromone ring with a methyl group has been shown to result in a lower level of activity, indicating the importance of the intact chromone scaffold. researchgate.net The synthesis of a methyl-substituted chromone at the C6 position has been reported, providing a building block for further investigation. mdpi.com

At the C2-Position: In related chroman-4-one inhibitors, the length and branching of alkyl chains at the C2-position significantly influence activity. An n-propyl chain conferred slightly better activity than a longer n-heptyl chain, suggesting an optimal size for the substituent at this position. acs.org

On Side Chains: When the ethyl 4-oxo-4H-chromene-2-carboxylate is converted to an amide, alkyl groups on the amide side chain play a crucial role. The presence of a propyl group on the amide nitrogen was found to contribute positively to the cytotoxic activity of chromone-2-carboxamide derivatives. researchgate.net

The following table details the impact of alkyl group substitutions.

| Position of Alkyl Group | Alkyl Group | Effect on Biological Activity |

| Chromone Ring | Methyl | Reduced activity when replacing parts of the core structure. researchgate.net |

| C2 (on related chromanones) | n-Propyl | Slightly better inhibitory activity than n-heptyl. acs.org |

| C2 (on related chromanones) | n-Heptyl | Less active than n-propyl. acs.org |

| Amide Side Chain (at C2) | Propyl | Positive impact on cytotoxic activity. researchgate.net |

Aryl/Heteroaryl Groups: A 3-ethylphenyl group attached to the amide side chain of a chromone-2-carboxamide derivative was found to have a positive impact on cytotoxic activity. researchgate.net However, in studies on related chroman-4-ones, introducing bulky aromatic groups at the C2-position led to a considerable lowering of activity, indicating a potential space limitation in the target's binding site. acs.org The study of 2-(2-phenylethyl)chromones, a specific class of derivatives, reveals a range of biological activities including anticancer and anti-inflammatory effects, underscoring the importance of aryl substitution at C2. nih.gov

Methoxy (B1213986) Groups: The synthesis of chromone-2-carboxylic acids with methoxy substituents at positions C7 and C8 has been successfully achieved, providing intermediates for biological evaluation. nih.govmdpi.com The electronic nature of such electron-donating groups can dramatically alter activity. acs.org

Nitro Groups: A nitro group at the C6 position has also been incorporated synthetically. nih.gov The presence of such a highly deactivating, electron-withdrawing substituent can preclude certain synthetic steps, such as ester hydrolysis, but its derivatives are valuable for SAR studies. nih.gov

The C2-substituent, whether a carboxylic acid or an ester like the ethyl carboxylate, is a cornerstone of the molecule's reactivity and biological potential. This functional group is not merely a passive component but an active participant in molecular interactions and a versatile handle for synthetic modification. nih.govlibretexts.org

Enhanced Activity: The introduction of a carboxylic acid group on the chromone core has been found to yield more active compounds compared to those with methyl, ethyl, or hydroxyl groups. nih.gov

Versatile Synthon: The 4-oxo-4H-chromene-2-carboxylic acid and its ethyl ester are widely used as versatile synthons or building blocks. nih.gov Their ability to participate in a wide range of chemical reactions allows for the creation of large and diverse libraries of derivatives, such as amides, which is essential for hit-to-lead and lead optimization programs. nih.govresearchgate.net

Modification to Amides: A common and fruitful strategy involves the conversion of the C2-ester or acid to a carboxamide. researchgate.netnih.gov This modification introduces a hydrogen bond donor and allows for the exploration of various substituents on the amide nitrogen, which, as noted previously, can have a profound impact on biological activity. researchgate.net

Carbonyl Group Importance: In related chroman-4-one inhibitors, any modification of the C4-carbonyl group resulted in a significant loss of inhibitory activity, highlighting the critical role of the carbonyl group in biological interactions, likely as a hydrogen bond acceptor. acs.org

Rational Design of Novel Chromone Derivatives

The rational design of new chromone derivatives leverages the understanding of SAR to create molecules with improved therapeutic properties. This compound serves as a key starting point in these design strategies. nih.govresearchgate.net The process involves the targeted functionalization of the chromone scaffold to generate small, focused libraries of compounds for biological screening. nih.govnih.gov

This approach is central to the development of multitarget-directed ligands, where a single chemical entity is designed to interact with multiple biological targets simultaneously. researchgate.net For example, by understanding which substituents enhance affinity for different targets, medicinal chemists can combine these features into a single molecule based on the chromone scaffold. researchgate.net Microwave-assisted synthesis has further accelerated this process, allowing for the rapid and efficient production of diverse chromone-2-carboxylic acid derivatives, speeding up the discovery of new lead compounds. nih.gov

Pharmacophore Development and Optimization

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The chromone-2-carboxylate scaffold is increasingly recognized as an important pharmacophore in medicinal chemistry due to its presence in numerous bioactive compounds and its diverse biological properties. organic-chemistry.orgnih.gov

The development process involves identifying the key structural elements of the chromone-2-carboxylate core that are responsible for its activity. Optimization then proceeds by modifying the scaffold to enhance these interactions. researchgate.net This can involve:

Altering substituents on the aromatic ring to improve binding or modulate physicochemical properties. researchgate.net

Modifying the C2-carboxylate group (e.g., converting it to various amides or other bioisosteres) to explore new interactions with the target. researchgate.net

Synthesizing and evaluating libraries of derivatives to refine the initial pharmacophore model. nih.gov

This optimization allows for the enhancement of ligand efficiency and the development of potent and selective drug candidates. researchgate.net

Vii. Conclusion and Future Directions in Ethyl 4 Oxo 4h Chromene 2 Carboxylate Research

Summary of Key Research Findings

Research on Ethyl 4-oxo-4H-chromene-2-carboxylate and its derivatives has yielded significant insights into its synthesis and biological potential. The compound serves as a fundamental building block for more complex molecules with diverse pharmacological profiles. chemimpex.com

Synthesis: Numerous efficient synthetic strategies have been developed for this compound and related chromone (B188151) derivatives. Methodologies include one-pot cascade reactions under solvent-free conditions and alcohol-mediated synthesis from 4-hydroxycoumarins, highlighting a move towards more environmentally friendly and cost-effective processes. organic-chemistry.orgresearchgate.net These methods provide high yields and allow for the creation of a diverse library of chromone-based compounds for further investigation. researchgate.net

Biological Activities: The chromone nucleus is associated with a broad spectrum of biological activities. nih.govresearchgate.net Derivatives of this compound have been a particular focus of research, demonstrating notable potential in several therapeutic areas. The primary areas of investigation have been:

Anticancer Activity: Many chromene derivatives exhibit significant anticancer properties. researchgate.netorientjchem.org They have been shown to act through various mechanisms, including the inhibition of key enzymes like EGFR and B-RAF kinases and the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.netorientjchem.org

Antimicrobial Activity: The scaffold has been used to develop potent antimicrobial agents. islandarchives.ca Studies have shown that certain derivatives display significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to or greater than standard reference drugs. islandarchives.caresearchgate.net

Anti-inflammatory and Antioxidant Activity: Research has also pointed to the anti-inflammatory and antioxidant potential of chromone derivatives, making them candidates for treating diseases associated with inflammation and oxidative stress. chemimpex.comresearchgate.netbiointerfaceresearch.com

The key findings are often centered on structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications to the chromone core influence its biological effects. nih.govorientjchem.org For instance, substitutions at various positions on the chromene ring can dramatically enhance or decrease pharmacological activity. nih.gov

| Research Area | Key Findings |

| Synthesis | Development of efficient, one-pot, and green synthetic methods. organic-chemistry.orgresearchgate.net |

| Anticancer | Derivatives show inhibition of EGFR, B-RAF, and tubulin polymerization. researchgate.netorientjchem.org |

| Antimicrobial | Potent activity against various bacterial and fungal strains. islandarchives.caresearchgate.netfrontiersin.org |

| Other Activities | Demonstrated anti-inflammatory, antioxidant, and MAO inhibitory potential. chemimpex.comnih.govresearchgate.net |

Unexplored Research Avenues and Potential Applications

While significant progress has been made, particularly in the realms of oncology and infectious diseases, many research avenues for this compound remain underexplored. The versatility of the chromone scaffold suggests its potential in a wider range of applications.

Expanded Therapeutic Targets: The biological activity of chromenes extends beyond anticancer and antimicrobial effects. They have shown promise as antiviral, antidiabetic, and anticholinesterase agents, which are areas ripe for further investigation using this compound as a starting point. nih.govbiointerfaceresearch.com Exploring its derivatives for activity against neurodegenerative diseases like Alzheimer's and Parkinson's, where chromenes have shown some potential, could be a fruitful direction. researchgate.net

Materials Science: The potential of this compound in the production of fluorescent materials for use in sensors and imaging technologies is an emerging and largely unexplored area. chemimpex.com The chromone core's inherent fluorescence properties could be tuned through chemical modification to create novel probes for biological imaging or advanced materials for optoelectronic devices.

Agrochemicals: The structural similarity of chromones to various natural products suggests their potential use in agriculture. chemimpex.com Research into their properties as herbicides, pesticides, or plant growth regulators is a novel area that could lead to the development of new agrochemical products. mdpi.com

Molecular Hybrids: The creation of hybrid molecules that combine the chromone scaffold with other known pharmacophores is a promising strategy. nih.gov This approach could lead to dual-action drugs or compounds with enhanced potency and selectivity, targeting multiple pathways in a single disease.

Challenges and Opportunities in Translational Research

Translating promising laboratory findings into clinically approved therapies is a complex process fraught with challenges. However, the unique properties of the chromone scaffold also present significant opportunities.

Challenges:

Pharmacokinetics and Bioavailability: A primary challenge for many heterocyclic compounds, including chromone derivatives, is achieving optimal pharmacokinetic profiles. Issues such as poor solubility, low bioavailability, and rapid metabolism can hinder their development as effective drugs.

Toxicity and Selectivity: While many derivatives show potent activity, ensuring their selectivity for target cells over healthy cells is crucial to minimize toxicity and adverse effects. orientjchem.org Comprehensive toxicological studies are necessary to establish a safe therapeutic window.

Scalability of Synthesis: While many efficient lab-scale syntheses exist, scaling up production to an industrial level in a cost-effective and environmentally sustainable manner can be a significant hurdle. researchgate.net

Opportunities:

Privileged Scaffold: The chromone ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.net This provides a robust foundation for designing diverse compound libraries to screen against a wide range of diseases.

Structure-Activity Relationship (SAR) Guided Design: The wealth of existing SAR data for chromones allows for a more rational, data-driven approach to drug design. nih.govorientjchem.org Computational modeling and docking studies can help predict the activity of new derivatives, streamlining the discovery process and reducing reliance on costly and time-consuming high-throughput screening. researchgate.net

Green Chemistry: The development of green and sustainable synthetic routes presents an opportunity to make the production of chromone-based drugs more economically viable and environmentally friendly, which is an increasingly important consideration in the pharmaceutical industry. researchgate.netfrontiersin.org

Prospects for Drug Discovery and Development

The future for this compound and its derivatives in drug discovery is bright. The chromone nucleus continues to be a fertile source of new drug candidates. nih.gov

Targeted Therapies: Future research will likely focus on designing highly specific inhibitors for well-defined molecular targets. By modifying the substituents on the this compound core, researchers can fine-tune the molecule's steric and electronic properties to achieve high potency and selectivity for specific enzymes or receptors implicated in disease. orientjchem.org

Combination Therapies: Chromone derivatives may be developed as part of combination therapies, working synergistically with existing drugs to enhance efficacy and overcome drug resistance. nih.gov For example, in cancer treatment, a chromone-based vascular disrupting agent could be used alongside conventional chemotherapy.

Advanced Drug Delivery Systems: Overcoming pharmacokinetic challenges may involve the use of advanced drug delivery systems, such as nanoparticles or liposomes, to improve the solubility, stability, and targeted delivery of chromone-based drugs to the site of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-oxo-4H-chromene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via multicomponent reactions or condensation of precursors like substituted chromene derivatives. For example, refluxing substituted chromene intermediates with aryl acids in phosphoryl oxychloride (POCl₃) under anhydrous conditions yields derivatives with >70% efficiency . Optimization involves varying catalysts (e.g., acidic/basic conditions), solvents (e.g., 1,4-dioxane vs. ethanol), and reaction times. A table summarizing reaction parameters is provided below:

| Reagents/Conditions | Yield (%) | Reference Method |

|---|---|---|

| POCl₃, 1,4-dioxane, reflux | 72 | Phosphorylation |

| NH₄OAc, 130°C | 65 | Ammonolysis |

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography (n-hexane/ethyl acetate).

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) . Critical parameters include:

- R-factor : <5% indicates high accuracy.

- Torsion angles : Validate chromene ring planarity (e.g., deviations <0.01 Å).

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 166.4 ppm for carbonyl groups , δ 124–128 ppm for aromatic protons ).

- Mass Spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+Na]⁺ at m/z 426.1344 ).

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).

Advanced Research Questions

Q. How do structural modifications at specific positions influence biological activity in SAR studies?

- Answer : Substituents at positions 4 and 6 significantly modulate activity. For example:

- Anti-cancer activity : Ethyl 2-amino-6-(3,5-dimethoxyphenyl) derivatives (CXL017) showed IC₅₀ = 1.2 µM against leukemia cells due to enhanced π-π stacking with target proteins .

- Anti-inflammatory activity : Trifluoromethyl groups at position 4 reduce NF-κB activation by 60% compared to methyl substituents .

Q. What strategies resolve contradictions in bioactivity data across derivatives?

- Answer : Contradictions arise from assay variability (e.g., cell line specificity) or impurities. Mitigation steps include:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols.

- Purity validation : Ensure >98% purity via HPLC and elemental analysis.

- Statistical analysis : Apply ANOVA to compare IC₅₀ values across derivatives (e.g., p <0.05 for CXL017 vs. SHA 14-1) .

Q. What in vitro assays evaluate anti-inflammatory or anticancer potential?

- Answer :

- Anti-inflammatory : LPS-induced TNF-α suppression in macrophages (IC₅₀ = 5 µM for derivatives ).

- Anticancer : MTT assay for cytotoxicity (72-hour exposure, IC₅₀ reported in µM) .

- Mechanistic studies : Western blotting for NF-κB pathway inhibition .

Q. How do computational methods complement experimental studies in understanding mechanism of action?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2 or tubulin. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.